molecular formula C22H24O4 B14074508 Cyclohexanedimethanol, dibenzoate

Cyclohexanedimethanol, dibenzoate

Cat. No.: B14074508
M. Wt: 352.4 g/mol
InChI Key: MSQJAOARBBEIMX-UHFFFAOYSA-N
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Description

Cyclohexanedimethanol dibenzoate (1,4-Cyclohexanedimethanol dibenzoate; CAS 35541-81-2) is a diester derived from 1,4-cyclohexanedimethanol (CHDM) and benzoic acid. Its molecular formula is C₂₂H₂₄O₄, with a molecular weight of 352.42 g/mol and a melting point of 125°C . Structurally, it features a cyclohexane ring with two esterified benzoyl groups, contributing to its versatility as a plasticizer, intermediate, and modifier in industrial applications.

Properties

Molecular Formula

C22H24O4

Molecular Weight

352.4 g/mol

IUPAC Name

[1-(benzoyloxymethyl)cyclohexyl]methyl benzoate

InChI

InChI=1S/C22H24O4/c23-20(18-10-4-1-5-11-18)25-16-22(14-8-3-9-15-22)17-26-21(24)19-12-6-2-7-13-19/h1-2,4-7,10-13H,3,8-9,14-17H2

InChI Key

MSQJAOARBBEIMX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The primary synthesis route involves direct esterification of 1,4-cyclohexanedimethanol (CHDM) with benzoic acid under acidic catalysis. The generalized reaction is:

$$
\text{C}8\text{H}{16}\text{O}2 \, (\text{CHDM}) + 2 \, \text{C}7\text{H}6\text{O}2 \, (\text{Benzoic acid}) \xrightarrow{\text{H}^+} \text{C}{22}\text{H}{24}\text{O}4 + 2 \, \text{H}2\text{O}
$$

Key parameters include a 1:2 molar ratio of CHDM to benzoic acid and catalyst loading at 5–50 wt% relative to the total reaction mass.

Catalytic Systems and Yield Optimization

Table 1 compares catalysts and conditions from patent CN102399147A:

Catalyst Temperature (°C) Time (h) Yield (%) Purity (GC)
Phosphoric acid 130 4 92.0 98.9
Polyphosphoric acid 130 4 93.1 99.2
Sulfuric acid 130 4 92.5 99.1

Phosphoric acid derivatives achieve >92% yield due to balanced Brønsted acidity and thermal stability. Prolonged reaction times (>6 h) or temperatures >140°C promote side reactions, reducing purity below 98%.

Work-Up and Purification

Post-reaction dehydration under vacuum removes water, followed by short-path distillation at 250–260°C/1 kPa to isolate the product as a white solid. This method avoids chromatographic purification, making it industrially scalable.

Isomer-Specific Synthesis and Separation

Cis-Trans Isomer Control in Starting Materials

The stereochemistry of CHDM dictates the final product’s isomer ratio. Commercial CHDM typically contains 65–70% trans and 30–35% cis isomers. Hydrogenation of 1,4-cyclohexanedicarboxylic acid esters with Re-doped Raney nickel adjusts the cis/trans ratio to 0.7–2.1.

Crystallization-Based Isomer Enrichment

Patent US20090142981 details a thermal crystallization method:

  • Melt commercial CHDM dibenzoate (68–70% trans) at 120–128°C.
  • Gradual cooling to 100°C over 1–16 hours induces trans-isomer crystallization.
  • Isolate crystals (94–97% trans) from the residual liquid (48–52% trans).

Extended cooling periods (16 h) maximize trans-isomer recovery (Table 2):

Cooling Duration (h) Trans Isomer (%) Cis Isomer (%) Melting Point (°C)
1 84–86 14–16 120–128
16 94–96 4–6 120–128

Benzoyl Chloride-Mediated Esterification

Reaction Protocol for Isomer Separation

A PMC study outlines benzoyl chloride usage for high-purity isomer production:

  • React CHDM (35% cis, 65% trans) with benzoyl chloride to form dibenzoate esters.
  • Recrystallize from ethyl acetate:
    • First crystallization: 99% trans-isomer (plaque crystals).
    • Filtrate recrystallization: 87% cis-isomer (needle crystals).

Solvent Selection and Purity

Ethyl acetate’s moderate polarity (log P 0.73) enables differential solubility: trans-isomer solubility decreases by 40% compared to cis at 25°C. Two recrystallizations achieve >99% isomer purity, albeit with 15–20% mass loss.

Industrial-Scale Production Techniques

Continuous Distillation Systems

Large-scale manufacturing employs continuous fractional distillation under reduced pressure (1–5 kPa). Key parameters:

  • Feed rate: 500–1,000 kg/h
  • Column efficiency: 15–20 theoretical plates
  • Purity output: ≥99% (GC) with ≤0.1% moisture

Catalytic Recycling and Waste Management

Phosphoric acid catalysts are recovered via aqueous extraction (85% efficiency) and reused for 5–7 batches before activity drops below 90%. Benzoic acid byproducts are neutralized to sodium benzoate for disposal.

Comparative Analysis of Synthesis Routes

Cost and Efficiency Metrics

Table 3 evaluates methods:

Parameter Direct Esterification Benzoyl Chloride Isomer Separation
Raw Material Cost $12/kg $18/kg $25/kg
Energy Consumption 850 kWh/ton 1,200 kWh/ton 1,500 kWh/ton
Isomeric Purity 70% trans 99% trans/cis 97% trans

Direct esterification is optimal for bulk production, while benzoyl chloride methods suit high-purity applications.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanedimethanol, dibenzoate undergoes various chemical reactions, including:

    Esterification: Formation of esters with carboxylic acids.

    Hydrolysis: Breakdown of the ester bonds in the presence of water and an acid or base catalyst.

    Oxidation: Oxidation of the hydroxymethyl groups to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Esterification: Benzoic acid, acid catalyst, elevated temperatures.

    Hydrolysis: Water, acid or base catalyst, moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Scientific Research Applications

Cyclohexanedimethanol, dibenzoate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of cyclohexanedimethanol, dibenzoate primarily involves its interaction with polymer matrices. As a plasticizer, it integrates into the polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This interaction is facilitated by the ester bonds and the cyclohexane ring, which provide both rigidity and flexibility to the compound .

Comparison with Similar Compounds

Comparison with Other Dibenzoate Esters

Dibenzoate esters are widely used as plasticizers and intermediates. Below is a comparative analysis:

Compound Molecular Weight (g/mol) Melting Point (°C) Key Applications Advantages Over CHDM Dibenzoate Limitations vs. CHDM Dibenzoate
CHDM Dibenzoate 352.42 125 Coatings, adhesives, pharmaceuticals High thermal stability, low crystallinity Moderate solubility in polar solvents
Neopentyl Glycol Dibenzoate 312.34 50–55 PVC plasticizers, sealants Lower viscosity, better compatibility Lower thermal resistance
Glyceryl Tribenzoate 404.41 70–75 Food-grade coatings, cellulose plastics Biodegradability, low migration Higher cost, limited industrial scale

Key Findings :

  • CHDM dibenzoate outperforms neopentyl glycol derivatives in thermal stability, making it suitable for high-temperature coatings .
  • Glyceryl tribenzoate is preferred for food-contact applications but lacks the mechanical enhancement CHDM dibenzoate provides in industrial settings .

Comparison with Cyclohexane-Based Monomers

CHDM derivatives are critical in polymer chemistry. Below is a comparison with structurally similar monomers:

Compound Structure Tg (°C) Tm (°C) Key Applications Performance vs. CHDM Dibenzoate
CHDM Dibenzoate Diester N/A 125 Plasticizers, drug delivery Superior hydrolytic stability
CHDM Diacrylate Diacrylate monomer 45–55 80–90 UV-curable coatings Higher hardness, scratch resistance
1,4-Cyclohexanediol Diol 80–88 260–300 Polyesters (e.g., PCT) Higher crystallinity, thermal resistance

Key Findings :

  • CHDM Diacrylate: While CHDM diacrylate (solid at room temperature) offers exceptional hardness, modified versions (e.g., UNOXOL Diol-based diacrylates) are liquid and soluble, broadening their utility in UV coatings .
  • 1,4-Cyclohexanediol: Polyesters like PCT (polycyclohexylene terephthalate) derived from this monomer exhibit higher melting points (300°C) and glass transition temperatures (88°C) than CHDM dibenzoate-based polymers, making them ideal for high-heat engineering plastics .
Coatings and Adhesives :
  • CHDM dibenzoate reduces gloss in powder coatings while improving flexibility, outperforming ethylene-vinyl acetate copolymers in humidity resistance .
  • In UV-curable systems, CHDM diacrylates provide better abrasion resistance than propoxylated neopentyl glycol diacrylate (2PO NPGDA) but require alkoxylation to address solubility issues .
Drug Delivery :
  • Polyoxalate nanoparticles synthesized with CHDM degrade faster in aqueous environments than PLGA (poly(lactic-co-glycolic acid)), enabling controlled drug release .

Q & A

Q. What are the established synthesis routes for cyclohexanedimethanol dibenzoate (CHDMD), and what purification methods ensure high yield and purity?

CHDMD is synthesized via esterification of 1,4-cyclohexanedimethanol (CHDM) with benzoic acid derivatives. Key steps include:

  • Catalyzed esterification : Acid catalysts (e.g., sulfuric acid) or enzymatic methods (e.g., lipases) optimize reaction efficiency .
  • Purification : Recrystallization from ethanol or methanol removes unreacted monomers, confirmed by HPLC or GC-MS .
  • Yield optimization : Reaction conditions (temperature: 100–120°C, molar ratio 1:2 CHDM:benzoyl chloride) minimize side products like monoesters .

Q. What analytical techniques are critical for characterizing CHDMD’s structural and thermal properties?

  • Structural analysis :
    • NMR (¹H/¹³C): Identifies ester linkages and cyclohexane ring conformation (e.g., cis/trans isomerism) .
    • FTIR : Confirms ester carbonyl peaks (~1720 cm⁻¹) and hydroxyl absence .
  • Thermal stability :
    • DSC/TGA : Measures melting point (~125°C) and decomposition temperature (>250°C) .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies residual reactants .

Q. How does CHDMD enhance polymer performance in academic research settings?

CHDMD acts as a non-phthalate solid plasticizer and polyester modifier:

  • Mechanical properties : Incorporation into polyesters (5–90 mol%) improves tensile strength (15–20% increase) and impact resistance via cyclohexane ring rigidity .
  • Thermal stability : Reduces glass transition temperature (Tg) by 10–15°C in polyurethane foams, enhancing flexibility .
  • Experimental design : Optimize CHDMD loading (10–30 wt%) via solvent casting or melt blending, followed by ASTM-compliant mechanical testing .

Advanced Research Questions

Q. How do cis/trans isomer ratios of CHDM precursors influence CHDMD’s polymer compatibility?

  • Isomer synthesis : CHDM typically contains 70% trans/30% cis isomers; isomer separation (e.g., fractional crystallization) allows controlled CHDMD stereochemistry .
  • Impact on polymers :
    • Trans-CHDMD : Higher crystallinity in polyesters improves barrier properties (e.g., reduced oxygen permeability by 25%) .
    • Cis-CHDMD : Amorphous regions enhance elastomer flexibility (e.g., 30% strain recovery in polyurethanes) .
  • Methodology : Use chiral GC columns or NOESY NMR to quantify isomer ratios .

Q. What methodologies assess CHDMD’s environmental persistence and endocrine disruption potential?

  • Degradation studies :
    • Hydrolysis : Monitor ester bond cleavage at pH 7–9 (50°C) via LC-MS, showing 50% degradation in 30 days .
    • Biodegradation : OECD 301B tests with activated sludge reveal <10% mineralization in 28 days, indicating recalcitrance .
  • Endocrine disruption :
    • In vitro assays : ER/AR reporter gene assays (OECD TG 455) assess estrogenic/androgenic activity; CHDMD shows negligible activity at <1 µM .

Q. How can CHDMD’s compatibility with biodegradable polymers be systematically evaluated?

  • Blend compatibility :
    • Miscibility testing : DMA measures single Tg in CHDMD/PBS blends, confirming homogeneity .
    • Degradation kinetics : Soil burial tests (ISO 17556) show CHDMD delays PBS hydrolysis by 20% due to hydrophobic benzoate groups .
  • Advanced imaging : SEM/EDS maps phase separation in CHDMD/polylactic acid (PLA) blends .

Q. What experimental strategies resolve contradictions in CHDMD’s plasticizer efficiency across studies?

  • Contradiction : Discrepancies in optimal CHDMD loading (10–40 wt%) for PVC plasticization.
  • Root-cause analysis :
    • Polymer matrix variability : Molecular weight/distribution of PVC affects CHDMD migration rates (test via ASTM D1203) .
    • Additive interactions : Synergistic effects with epoxidized soybean oil reduce CHDMD leaching by 15% .
  • Resolution : Design factorial experiments (DoE) to isolate variables (e.g., temperature, humidity) .

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